Cas no 899984-42-0 (4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene)

4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene structure
899984-42-0 structure
Product name:4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene
CAS No:899984-42-0
MF:C20H16N2OS
MW:332.418843269348
CID:5491558
PubChem ID:18585078

4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene Chemical and Physical Properties

Names and Identifiers

    • 899984-42-0
    • 2-phenyl-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
    • F2804-0004
    • 2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
    • AKOS024468140
    • 4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
    • 4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene
    • Inchi: 1S/C20H16N2OS/c1-2-6-14(7-3-1)17-12-18-16-8-4-5-9-19(16)23-20(22(18)21-17)15-10-11-24-13-15/h1-11,13,18,20H,12H2
    • InChI Key: YASSPHSXBBCXCW-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1N2C(C3C=CC=CC=3O1)CC(C1C=CC=CC=1)=N2

Computed Properties

  • Exact Mass: 332.09833431g/mol
  • Monoisotopic Mass: 332.09833431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1Ų
  • XLogP3: 4.5

4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2804-0004-75mg
4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
899984-42-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2804-0004-100mg
4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
899984-42-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2804-0004-2μmol
4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
899984-42-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2804-0004-25mg
4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
899984-42-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2804-0004-5μmol
4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
899984-42-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2804-0004-4mg
4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
899984-42-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2804-0004-40mg
4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
899984-42-0 90%+
40mg
$140.0 2023-05-16
A2B Chem LLC
BA75393-50mg
4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
899984-42-0
50mg
$504.00 2024-05-20
A2B Chem LLC
BA75393-25mg
4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
899984-42-0
25mg
$360.00 2024-05-20
A2B Chem LLC
BA75393-100mg
4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
899984-42-0
100mg
$697.00 2024-05-20

Additional information on 4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraene

Introduction to 4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.02,6trideca-1(9),4,10,12-tetraene (CAS No. 899984-42-0)

The compound 4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.02,6trideca-1(9),4,10,12-tetraene, identified by its CAS number 899984-42-0, represents a fascinating molecular entity within the realm of heterocyclic chemistry. This intricate structure combines multiple cyclical and functional groups, making it a subject of significant interest in pharmaceutical and chemical research. The presence of phenyl, thiophen-3-yl, and oxa substituents, along with the complex tricyclic framework, endows the molecule with unique electronic and steric properties that are being explored for various applications.

In recent years, the study of tricyclic compounds has gained considerable attention due to their potential as bioactive scaffolds. The specific arrangement of rings and heteroatoms in 4-phenyl-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.02,6trideca-1(9),4,10,12-tetraene contributes to its distinct chemical behavior, which is being leveraged in the development of novel therapeutic agents. The molecule's complexity suggests a rich interplay between its structural features and biological activity, making it a promising candidate for further investigation.

The thiophen-3-yl moiety is particularly noteworthy in this context. Thiophenes are well-known for their role in medicinal chemistry due to their ability to modulate biological pathways through interactions with target proteins and enzymes. The incorporation of thiophene into the tricyclic system of 899984-42-0 enhances its potential as a pharmacophore, offering opportunities for designing molecules with enhanced binding affinity and selectivity. This has been a focus of recent research efforts aimed at identifying new chemical entities with therapeutic potential.

Furthermore, the oxa group within the molecule introduces oxygen into the core structure, which can influence both the electronic properties and metabolic stability of the compound. Oxygen-containing heterocycles are frequently encountered in biologically active molecules, and their presence in 4-phenyl-7-(thiophen-3-yl)-8-oxa...tetraene may contribute to its reactivity and interaction with biological targets. This feature has been explored in various studies seeking to optimize drug-like properties such as solubility, permeability, and metabolic stability.

The tricyclic framework itself is another key aspect of this compound's design. Tricyclic structures are known for their rigid conformational constraints, which can be exploited to achieve high specificity in binding interactions. The specific arrangement of rings in 899984...tetraene may facilitate interactions with biological targets that require precise spatial orientation of functional groups. This has implications for drug design strategies aimed at improving target engagement and minimizing off-target effects.

Recent advancements in computational chemistry have enabled more detailed investigations into the structural and electronic properties of complex molecules like 4...tetraene (CAS No. 899984...). Molecular modeling studies have provided insights into how the various substituents influence the molecule's conformational landscape and electronic distribution. These insights are crucial for guiding synthetic efforts aimed at optimizing the compound's properties for biological evaluation.

In addition to computational studies, experimental approaches have been employed to probe the reactivity and biological activity of this compound. Spectroscopic techniques such as NMR spectroscopy have been used to elucidate the structure and dynamics of 899984..., while crystallographic studies have provided detailed insights into its molecular packing and intermolecular interactions. These experimental data complement computational findings and contribute to a comprehensive understanding of the molecule's behavior.

The potential applications of 4...tetraene extend beyond basic research; it represents a valuable scaffold for drug discovery programs targeting various diseases. Its unique structural features make it amenable to modifications that could enhance its pharmacological profile while maintaining or improving its bioactivity. This flexibility has been recognized by researchers who are exploring derivatives of this compound as candidates for preclinical development.

The synthesis of complex molecules like 899984... presents significant challenges due to their intricate connectivity and stereochemistry requirements. However, advances in synthetic methodologies have made it increasingly feasible to construct such structures with high fidelity. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly valuable in building the tricyclic core and introducing functional groups like phenyl and thiophen... These synthetic strategies have enabled researchers to access novel derivatives that can be evaluated for their biological activity.

The integration of multiple functional groups into a single molecular framework requires careful consideration of synthetic planning to ensure optimal yield and purity throughout the synthetic sequence. The development of efficient synthetic routes for 899984... has been an area of active investigation recently; these efforts aim not only at producing sufficient quantities for laboratory studies but also at achieving scalability for potential industrial applications.

The future direction for research on this compound will likely involve further exploration of its pharmacological potential through both experimental and computational approaches; additional derivatives will be synthesized based on initial findings from lead optimization campaigns; collaborations between academic institutions industry partners will accelerate progress toward clinical translation if promising results emerge from preclinical studies.

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